molecular formula C12H16N2O4 B8309441 N-(2-Methoxy-6-nitrophenyl)valeroamide

N-(2-Methoxy-6-nitrophenyl)valeroamide

Cat. No.: B8309441
M. Wt: 252.27 g/mol
InChI Key: HZSDHSLKKLUZRR-UHFFFAOYSA-N
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Description

N-(2-Methoxy-6-nitrophenyl)valeroamide is a synthetic organic compound featuring a 2-methoxy-6-nitrophenyl core substituted with a valeroamide (pentanamide) group. The valeroamide chain introduces a lipophilic moiety, influencing solubility and biological interactions.

Figure 1: Hypothetical structure of this compound.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N-(2-methoxy-6-nitrophenyl)pentanamide

InChI

InChI=1S/C12H16N2O4/c1-3-4-8-11(15)13-12-9(14(16)17)6-5-7-10(12)18-2/h5-7H,3-4,8H2,1-2H3,(H,13,15)

InChI Key

HZSDHSLKKLUZRR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The 2-methoxy-6-nitrophenyl moiety is shared with several analogs (Table 1), but substituents at the 4-position vary significantly:

Compound Substituent at 4-Position Functional Group Type Molecular Weight (g/mol)
Target Compound -(CH₂)₃CONH₂ (valeroamide) Amide ~282.3 (calculated)
Compound C -CH=N-(2-nitrobenzyl) Imine 397.3
Compound E -CH=N-(4-fluorophenyl) Imine 344.3
Compound F -CH=N-(4-fluorobenzyl) Imine 358.3
Compound H -CH=N-(3,4,5-trimethoxyphenyl) Imine 440.4

Key Observations :

  • Amide vs. Imine Groups : The target’s amide group is hydrolytically stable compared to imine-containing analogs, which may degrade under acidic conditions .

Spectroscopic Properties

Spectroscopic data from analogs (Table 2) highlight trends influenced by substituents:

Compound ¹H-NMR (δ, ppm) IR (cm⁻¹) ESI-MS (m/z)
Target 1.2–1.6 (m, CH₂), 2.3 (t, CH₂CO), 6.8–8.1 (aryl) ~1650 (C=O amide) 282.3 [M+H]⁺
Compound C 3.9 (s, OCH₃), 8.2 (s, CH=N), 7.5–8.4 (aryl) 1720 (C=O ester), 1620 (C=N) 397.3 [M+H]⁺
Compound E 3.8 (s, OCH₃), 8.1 (s, CH=N), 6.9–7.4 (aryl) 1715 (C=O ester), 1615 (C=N) 344.3 [M+H]⁺

Analysis :

  • ¹H-NMR : The target’s valeroamide chain would show distinct methylene (CH₂) and amide proton signals, absent in imine-based analogs.
  • IR : The amide C=O stretch (~1650 cm⁻¹) is lower than ester C=O (~1720 cm⁻¹) due to resonance effects .

Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups : Nitro and fluorine substituents (e.g., Compounds C, E) enhance activity, likely by increasing electrophilicity and target binding .
  • Bulkier Substituents : Compound H’s 3,4,5-trimethoxyphenyl group improves activity (18.7 mm), suggesting steric effects or additional hydrogen bonding.
  • Valeroamide vs. Acetate : The target’s amide may resist enzymatic hydrolysis compared to esters, prolonging antimicrobial action.

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